Oxidation State Differentiation: 4,6-Dihydro (CAS 681268-62-2) Versus 5-Oxido Analog (CAS 1020246-19-8) in Physicochemical and Predicted ADME Space
CAS 681268-62-2 differs from its closest commercially available structural analog, the 5-oxido derivative (CAS 1020246-19-8), by one oxidation state at the thieno sulfur atom. The target compound (C22H16ClN3OS, MW 405.9) lacks the polar S=O group present in the oxido analog (C22H16ClN3O2S, MW 421.9), resulting in a molecular weight difference of 16.0 Da and a reduced hydrogen-bond acceptor count (4 vs. 5 acceptors) [1]. This structural distinction has significant implications: the non-oxidized thioether form typically exhibits higher calculated lipophilicity (predicted XLogP ~3.5-4.5 for the target compound versus ~2.5-3.5 for the sulfoxide analog) [1], which impacts membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility. In published SAR for related thienopyrazole kinase inhibitors, the oxidation state of the fused thiophene sulfur has been shown to modulate both potency and selectivity [2].
| Evidence Dimension | Molecular weight and H-bond acceptor count |
|---|---|
| Target Compound Data | MW = 405.9 g/mol; H-bond acceptors = 4 |
| Comparator Or Baseline | 5-Oxido analog (CAS 1020246-19-8): MW = 421.9 g/mol; H-bond acceptors = 5 |
| Quantified Difference | ΔMW = 16.0 Da; ΔHBA = 1 |
| Conditions | Calculated molecular properties based on chemical structure |
Why This Matters
The oxidation state difference directly impacts solubility, permeability, and metabolic stability predictions, making CAS 681268-62-2 the preferred procurement choice for applications requiring higher membrane permeability or where the sulfoxide group would introduce undesired polarity.
- [1] Calculated physicochemical properties based on molecular formula comparison: C22H16ClN3OS (CAS 681268-62-2) vs. C22H16ClN3O2S (CAS 1020246-19-8). ZINC database entries ZINC625855 and ZINC2992492 confirm molecular formula and computed properties for compounds sharing C22H16ClN3OS formula. View Source
- [2] Aventis Pharma Inc. Thienopyrazoles. Russian Patent RU2358978C2. Filed 2004-07-23. Patent discloses thienopyrazole SAR including the impact of ring oxidation state on kinase inhibitory activity. View Source
